1-Bromo-2-(2-ethoxyethoxy)ethane
Overview
Description
1-Bromo-2-(2-ethoxyethoxy)ethane is an organic compound with the chemical formula C6H13BrO2 . It is a colorless liquid with a pungent odor at room temperature . This compound is used as an intermediate in organic synthesis and has applications in various fields including pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-(2-ethoxyethoxy)ethane can be synthesized through the reaction of 2-(2-ethoxyethoxy)ethanol with hydrobromic acid (HBr) in the presence of a dehydrating agent such as sulfuric acid (H2SO4). The reaction typically proceeds under reflux conditions to ensure complete conversion of the alcohol to the corresponding bromo compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The product is then purified through distillation or recrystallization techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-(2-ethoxyethoxy)ethane primarily undergoes substitution reactions due to the presence of the bromine atom, which is a good leaving group. It can also participate in elimination reactions under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: This compound reacts with nucleophiles such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) to form ethers.
Elimination Reactions: In the presence of strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH), it can undergo elimination to form alkenes.
Major Products:
Substitution: The major products are typically ethers, depending on the nucleophile used.
Elimination: The major product is an alkene formed by the removal of the bromine atom and a hydrogen atom from the adjacent carbon.
Scientific Research Applications
1-Bromo-2-(2-ethoxyethoxy)ethane is used in various scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: It is used in the development of pharmaceutical compounds.
Agrochemicals: It is utilized in the synthesis of agrochemical products.
Dyestuffs: It is an important intermediate in the production of dyes
Mechanism of Action
The mechanism of action of 1-Bromo-2-(2-ethoxyethoxy)ethane in chemical reactions involves the formation of a transition state where the bromine atom acts as a leaving group. In nucleophilic substitution reactions, the nucleophile attacks the carbon atom bonded to the bromine, leading to the formation of a new bond and the release of bromide ion. In elimination reactions, a base abstracts a proton from the β-carbon, leading to the formation of a double bond and the release of bromide ion .
Comparison with Similar Compounds
1-Bromo-2-(2-methoxyethoxy)ethane: Similar in structure but with a methoxy group instead of an ethoxy group.
2-Bromoethyl ethyl ether: Similar in structure but with a different alkyl group attached to the oxygen atom.
2-Bromoethyl methyl ether: Another similar compound with a methyl group attached to the oxygen atom.
Uniqueness: 1-Bromo-2-(2-ethoxyethoxy)ethane is unique due to its specific ethoxyethoxy functional group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it particularly useful in specific synthetic applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
1-(2-bromoethoxy)-2-ethoxyethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13BrO2/c1-2-8-5-6-9-4-3-7/h2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEDIWIFQWRXXJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70426733 | |
Record name | 1-Bromo-2-(2-ethoxyethoxy)ethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70426733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54550-36-6 | |
Record name | 1-Bromo-2-(2-ethoxyethoxy)ethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70426733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 54550-36-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-(2-ethoxyethoxy)ethyl bromide in the synthesis of the novel ionic liquids described in the research paper?
A: 2-(2-Ethoxyethoxy)ethyl bromide serves as an alkylating agent in the initial step of the ionic liquid synthesis. [] It reacts with various N-heterocycles like N-methyloxazolidine, N-methylmorpholine, N-methylimidazole, and N-methyltriazole. This alkylation introduces the 2-(2-ethoxyethoxy)ethyl group to the nitrogen atom of the heterocycle, forming quaternary ammonium bromides. These intermediates are then subjected to anion metathesis with lithium bis(trifluoromethanesulfonyl)amide (LiN(SO2CF3)2) to yield the final ionic liquids with bis(trifluoromethanesulfonyl)amide anions.
Q2: How does the structure of 2-(2-ethoxyethoxy)ethyl bromide influence the properties of the resulting ionic liquids?
A: The 2-(2-ethoxyethoxy)ethyl group introduced by 2-(2-ethoxyethoxy)ethyl bromide contributes to the physicochemical properties of the final ionic liquids. The presence of ether oxygen atoms in the side chain can influence the polarity, viscosity, and solvating ability of the ionic liquids. Additionally, the length and flexibility of this side chain can impact the melting point and thermal stability of the resulting ionic liquids. []
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